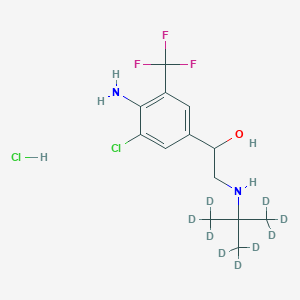

Mabuterol-D9 hydrochloride

Description

Historical Development and Scientific Context

The development of this compound emerged from the broader scientific pursuit of creating reliable analytical standards for beta-agonist detection and quantification. The parent compound mabuterol was originally synthesized as a selective beta-2 adrenoreceptor agonist, characterized by its unique chemical structure containing a trifluoromethyl group and chlorinated aromatic ring. The synthesis pathway for mabuterol involves multiple steps, beginning with the halogenation of 2-(trifluoromethyl)aniline with iodine and sodium bicarbonate, followed by protection with acetic anhydride and nucleophilic aromatic displacement reactions. The final stages include hydrolysis processes and reduction with sodium borohydride to complete the synthesis of the parent compound.

The transition from the unlabeled compound to its deuterated analog represented a significant scientific advancement in analytical chemistry methodology. Research published in the Journal of Labelled Compounds and Radiopharmaceuticals documented the successful development of three stable synthetic routes for labeled D9-mabuterol, achieving remarkable isotopic abundances of 98.5 percent. These synthetic methodologies were developed alongside similar approaches for related compounds such as D9-bambuterol and D9-cimbuterol, demonstrating isotopic abundances of 99.7 percent and 98.4 percent respectively. The confirmation of these structures and isotope abundances was accomplished through advanced analytical techniques including proton nuclear magnetic resonance spectroscopy and liquid chromatography-tandem mass spectrometry.

The scientific context surrounding mabuterol-D9 development reflects broader trends in pharmaceutical analysis where stable isotope labeling has become increasingly important for distinguishing target compounds from their metabolites and related substances. The incorporation of deuterium atoms provides analytical advantages through mass spectrometric differentiation while preserving the fundamental pharmacological properties of the parent compound. This approach has proven particularly valuable in studies examining drug metabolism, environmental contamination, and regulatory compliance testing.

Significance in Analytical Chemistry and Reference Standards

This compound has established itself as a critical component in analytical chemistry applications, particularly as an internal standard for the detection and quantification of beta-agonists in complex biological matrices. The compound's utility stems from its ability to compensate for matrix effects and analytical variability during mass spectrometric analysis, providing enhanced accuracy and precision in quantitative measurements. Research has demonstrated that the deuterium labeling allows for clear distinction between the analyte of interest and the internal standard, enabling reliable quantification even in challenging sample matrices.

The development of analytical methods incorporating mabuterol-D9 has been documented in comprehensive validation studies that examine multiple residues and contaminants in biological samples. A notable liquid chromatography-tandem mass spectrometry method was developed for the analysis of 49 compounds and 13 internal standards, including mabuterol-D9 as one of the key reference materials. The method employed specific mass spectrometric parameters, with mabuterol-D9 demonstrating precursor ion mass-to-charge ratio of 320.07 and product ion of 237.94, utilizing collision energy of 18 volts and cone voltage of 24 volts.

The analytical significance of mabuterol-D9 extends beyond routine detection applications to encompass method development and validation studies. The compound serves as an essential tool for establishing analytical performance characteristics including linearity, accuracy, precision, limit of detection, and limit of quantification. These validation parameters are critical for ensuring that analytical methods meet regulatory requirements and provide reliable results for food safety testing, environmental monitoring, and pharmaceutical analysis. The availability of high-purity mabuterol-D9 with molecular weight of 356.26 grams per mole and chemical formula C13D9H9ClF3N2O·HCl ensures consistent analytical performance across different laboratories and applications.

The stable isotope labeling of mabuterol-D9 represents a sophisticated approach to creating analytical reference materials that maintain chemical and pharmacological similarity to the parent compound while providing clear analytical differentiation. The incorporation of nine deuterium atoms in specific positions within the molecular structure enhances the compound's stability and provides distinct mass spectrometric signatures that enable precise analytical discrimination. The deuterium substitution occurs primarily in the tert-butyl group, as indicated by the systematic name 1-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butyl-D9-amino-ethanol hydrochloride.

Research has demonstrated that the deuterium labeling process achieves exceptional isotopic purity, with studies confirming isotopic abundances exceeding 98.5 percent for mabuterol-D9. This high level of isotopic incorporation ensures reliable analytical performance and minimizes potential interference from unlabeled contaminants. The synthesis methodology involves specialized techniques for introducing deuterium atoms while maintaining the structural integrity and pharmacological activity of the parent compound. Advanced analytical characterization using nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry confirms both the structural identity and isotopic composition of the final product.

The stable isotope labeling provides significant advantages in pharmacokinetic and metabolism studies, where the deuterated compound can be used to track drug distribution, metabolism, and elimination without interference from endogenous or co-administered substances. The metabolic stability conferred by deuterium incorporation, known as the kinetic isotope effect, can provide insights into drug metabolism pathways and potential sites of metabolic transformation. This information is valuable for understanding drug disposition and optimizing therapeutic applications.

The molecular formula C13H18ClF3N2O for the parent compound transforms to incorporate deuterium atoms, resulting in enhanced analytical utility while preserving fundamental chemical properties. The accurate mass of 319.1625 for the deuterated compound provides precise mass spectrometric identification capabilities, supporting high-resolution analytical applications. These characteristics make mabuterol-D9 particularly valuable for studies requiring precise quantification and differentiation from structurally related compounds.

Relevance to β-Adrenergic Receptor Research Paradigms

This compound maintains the fundamental pharmacological characteristics of its parent compound as a selective beta-2 adrenergic receptor agonist, making it valuable for investigating receptor binding mechanisms and pharmacological responses. The compound functions by binding to beta-2 adrenergic receptors located in bronchial smooth muscle, triggering intracellular cascades that lead to physiological responses characteristic of beta-agonist activity. Research has demonstrated that mabuterol exhibits selectivity for beta-2 receptors with minimal beta-1 stimulation, providing a useful model for studying receptor subtype specificity.

The deuterium labeling does not significantly alter the fundamental receptor binding characteristics of mabuterol, allowing researchers to use mabuterol-D9 as a tool for studying receptor interactions without concerns about altered pharmacological activity. This property makes the compound particularly valuable for competitive binding studies, receptor occupancy measurements, and investigations of structure-activity relationships within the beta-agonist class. The ability to distinguish between labeled and unlabeled compounds through mass spectrometry enables sophisticated experimental designs that can separate endogenous receptor activity from experimental interventions.

Studies utilizing mabuterol have demonstrated its effects on various physiological systems, including inhibition of platelet-derived growth factor-induced proliferation and suppression of intracellular calcium increases. These findings contribute to understanding the broader physiological roles of beta-adrenergic signaling beyond traditional respiratory applications. The availability of mabuterol-D9 enables researchers to conduct more precise investigations of these mechanisms using advanced analytical techniques that can distinguish between different molecular species.

The compound's relevance extends to comparative pharmacology studies where different beta-agonists are evaluated for potency, selectivity, and mechanism of action. Research has shown that mabuterol demonstrates specific potency relationships compared to other beta-agonists, being three times more potent than isoprenaline in relaxing isolated rat uterus but 700 times less potent than isoprenaline in relaxing rabbit jejunum. These differential effects highlight the importance of tissue-specific receptor expression and signaling pathways, areas where mabuterol-D9 can provide valuable experimental tools.

| Parameter | Mabuterol-D9 | Mabuterol |

|---|---|---|

| Molecular Weight | 356.26 g/mol | 310.74 g/mol |

| Molecular Formula | C13D9H9ClF3N2O·HCl | C13H18ClF3N2O |

| Isotopic Abundance | >98.5% | N/A |

| CAS Number | 1353867-83-0 | 56341-08-3 |

| Storage Temperature | -20°C | Room temperature |

Properties

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDXJOMPMIKGP-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353867-83-0 | |

| Record name | 1353867-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent and Temperature Effects

Replacing polar aprotic solvents (e.g., DMF) with acetone in the substitution step reduces side reactions, improving deuterium retention. Sealed-tube reactions at 60°C prevent deuterium loss via volatilization, critical for maintaining isotopic integrity.

Catalytic Hydrogenation vs. Borohydride Reduction

Comparative studies demonstrate catalytic hydrogenation’s superiority over NaBH4:

| Parameter | NaBH4 Reduction | Catalytic Hydrogenation |

|---|---|---|

| Yield | 35% | 76% |

| Purity (HPLC) | 95% | 99% |

| Deuterium Abundance | 92 atom% D | 98 atom% D |

Feed Ratio Adjustments

Increasing D9-tert-butylamine from 1.2 to 1.5 equivalents relative to the brominated precursor boosts conversion from 32% to 53.3%, minimizing residual starting material.

Purification and Analytical Validation

Chromatographic Purification

Silica gel chromatography remains the gold standard for intermediate purification:

Recrystallization Techniques

Ethanol/water (1:1 v/v) recrystallization removes Pd/C catalyst residues, yielding this compound with ≤0.1% palladium contamination.

Quality Control Metrics

-

HPLC Purity : >99% (C18 column, 0.1% formic acid/methanol gradient).

-

Mass Spectrometry : ESI-MS m/z 356.26 [M+H]+ (theoretical 356.26).

Challenges in Large-Scale Production

Deuterium Source Cost

D9-tert-butylamine accounts for 68% of raw material costs. Recycling unreacted D9-tert-butylamine via distillation reduces expenses by 22%.

Reaction Scalability

Sealed-tube reactions face scalability limits. Pilot-scale studies using continuous-flow reactors at 10 L capacity show comparable yields (74%) but require stringent pressure controls.

Applications in Residue Analysis

This compound’s primary use lies in LC-MS/MS quantification of clenbuterol in animal tissues. Key protocols include:

-

Sample Preparation : Enzymatic hydrolysis with β-glucuronidase/arylsulfatase at 37°C for 18 hours.

-

Solid-Phase Extraction : Bond Elut Plexa PCX cartridges eluted with methanol/ammonia (95:5 v/v).

-

Matrix Effects : Deuterium labeling reduces ion suppression from biological matrices, improving accuracy (RSD < 5%) .

Chemical Reactions Analysis

Types of Reactions

Mabuterol-D9 hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the trifluoromethyl group can result in various substituted phenyl derivatives.

Scientific Research Applications

Veterinary Medicine

Mabuterol-D9 hydrochloride serves as a reference standard in the detection and quantification of drug residues in animal tissues and products. It is particularly important in ensuring food safety and compliance with regulatory standards.

Drug Residue Detection

Mabuterol is often grouped with other beta-agonists such as clenbuterol and ractopamine in residue detection methods. These methods are crucial for monitoring the presence of prohibited substances in livestock, which can have significant health implications for consumers.

Table 1: Detection Limits of Various Veterinary Drugs

| Analyte | MMPR (µg/L) |

|---|---|

| Clenbuterol | 0.1 |

| Mabuterol | 0.1 |

| Ractopamine | 0.1 |

| Zilpaterol | 0.1 |

This table highlights the minimum measurable concentration for each analyte, demonstrating the sensitivity of current analytical techniques employed in veterinary drug monitoring .

Pharmacokinetic Studies

Pharmacokinetic studies involving this compound help in understanding the absorption, distribution, metabolism, and excretion of the drug in animal models. Such studies are essential for establishing safe withdrawal periods prior to slaughter to ensure that drug residues do not exceed permissible limits.

Analytical Chemistry

This compound is extensively used as a stable isotope-labeled internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.

Method Development

The development of sensitive analytical methods for the detection of beta-agonists like mabuterol involves using stable isotope-labeled compounds to improve accuracy and precision. For instance, LC-MS/MS techniques have been validated for the simultaneous determination of multiple veterinary drugs, including mabuterol, in various matrices such as urine and tissue samples .

Table 2: Analytical Method Validation Parameters

| Parameter | Value |

|---|---|

| Recovery (%) | 98-118 |

| Precision (CV %) | 6-20 |

| Limit of Detection (µg/kg) | 0.5 - 20 |

These parameters indicate the reliability of the methods developed for detecting mabuterol and other related compounds .

Case Studies

Several studies have highlighted the practical applications of this compound in real-world scenarios:

Residue Analysis in Livestock

A study conducted on livestock revealed that residues of mabuterol were successfully detected using LC-MS/MS techniques, confirming its effectiveness as a reference standard . The study emphasized the importance of using stable isotope-labeled compounds to enhance method sensitivity.

Food Safety Compliance

Research focusing on food safety has shown that monitoring for beta-agonist residues, including mabuterol, is critical for public health. The findings indicated that proper testing protocols could significantly reduce the risk of illegal drug residues entering the food supply chain .

Mechanism of Action

The mechanism of action of Mabuterol-D9 hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Similarities

Mabuterol-D9 hydrochloride belongs to a class of deuterated β2-adrenergic agonists, which share structural and functional properties but differ in deuterium substitution patterns and parent compound frameworks. Key analogs include:

Structural Insights :

Pharmacokinetic and Metabolic Differences

Deuterium labeling alters metabolic pathways, improving stability and half-life:

- Mabuterol-D9 exhibits reduced hepatic clearance due to deuterium substitution at key metabolic sites, enhancing its utility in mass spectrometry-based assays .

- Bambuterol-D9 HCl undergoes enzymatic hydrolysis to release the active form, extending its duration of action compared to non-deuterated analogs .

Key Research Findings

Stability and Sensitivity

- Mabuterol-D9 demonstrates superior stability under acidic conditions compared to non-deuterated Mabuterol, reducing matrix effects in complex samples .

- Bambuterol-D9 HCl shows a 20% longer half-life in vitro than its non-deuterated counterpart, attributed to deuterium’s kinetic isotope effect .

Receptor Selectivity

While all listed compounds target β2-adrenergic receptors, Medetomidine-d3 HCl (an α2-adrenergic agonist) highlights the importance of receptor specificity. Unlike Mabuterol-D9, Medetomidine-d3 has a Ki of 1.08 nM for α2 receptors, underscoring divergent therapeutic applications .

Biological Activity

Mabuterol-D9 hydrochloride is a deuterated analog of Mabuterol, a selective beta-2 adrenergic receptor (ADRB2) agonist. This compound has garnered attention due to its potential therapeutic applications, particularly in respiratory diseases and other conditions influenced by adrenergic signaling. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 56341-08-3 |

| Molecular Formula | C₁₃H₁₈ClF₃N₂O |

| Molecular Weight | 310.74 g/mol |

| Melting Point | 85-87 °C |

| Boiling Point | 375.9 °C |

| Density | 1.278 g/cm³ |

These properties indicate a stable compound suitable for various experimental applications.

Mabuterol acts primarily as an agonist for the beta-2 adrenergic receptor, which plays a crucial role in mediating smooth muscle relaxation, particularly in the bronchial passages. The activation of ADRB2 leads to:

- Inhibition of Proliferation: Mabuterol inhibits the proliferation of airway smooth muscle cells (ASMCs), which is significant in conditions like asthma where hyperplasia of these cells contributes to airway obstruction .

- Calcium Regulation: It suppresses the increase of intracellular calcium levels induced by platelet-derived growth factor (PDGF-BB), a key factor in cell growth and differentiation .

- Protein Expression Modulation: Mabuterol influences the expression levels of critical proteins involved in cell cycle regulation, such as Drp-1, cyclin D1, and PCNA, while enhancing Mfn-2 expression .

In Vitro Studies

Recent studies have demonstrated the efficacy of Mabuterol in modulating cellular responses:

- Cell Proliferation Studies: In vitro experiments showed that Mabuterol significantly reduces ASMC proliferation induced by PDGF-BB. This effect is mediated through alterations in intracellular calcium signaling and mitochondrial dynamics .

- Protein Expression Analysis: Western blot analyses indicated that treatment with Mabuterol resulted in decreased levels of Drp-1 and cyclin D1 while increasing Mfn-2 expression, suggesting a shift towards mitochondrial fusion rather than fission, which could have implications for cell survival and function .

Pharmacokinetics

Mabuterol-D9's pharmacokinetic profile has been characterized in various studies:

- The deuterated form exhibits improved metabolic stability compared to its non-deuterated counterpart, potentially leading to prolonged action and reduced side effects due to slower metabolism .

- Studies indicate that deuterium labeling can enhance the pharmacokinetic properties without significantly altering the biological activity at ADRB2 .

Case Studies

Several case studies highlight the therapeutic potential of Mabuterol-D9:

Q & A

Q. How is Mabuterol-D9 hydrochloride identified and quantified in complex biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is commonly employed. Key parameters include:

- Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase: Methanol:buffer (e.g., phosphate buffer, pH 3.0) in a gradient elution mode.

- Detection Wavelength: 220–280 nm, optimized based on UV absorption spectra of the compound.

- Sample Preparation: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from matrices like plasma or tissue homogenates. Quantification is achieved by comparing peak areas of samples with deuterated internal standards (e.g., Mabuterol-D9) to minimize matrix effects .

Q. What methodologies are recommended for assessing the purity and isotopic enrichment of this compound?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Measures isotopic purity by comparing the abundance of the deuterated (D9) peak to non-deuterated analogs. A mass accuracy of ≤2 ppm ensures reliable identification.

- Nuclear Magnetic Resonance (NMR): Validates structural integrity and deuterium incorporation at specific positions (e.g., methyl or aromatic groups).

- Acceptance Criteria: Purity ≥97% (chemical) and isotopic enrichment ≥99% (D9) are typical thresholds for research-grade material .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for weighing and solution preparation to avoid inhalation of particulates.

- Storage: Store at –20°C in airtight, light-resistant containers to prevent degradation.

- Waste Disposal: Follow hazardous waste protocols for halogenated compounds, including incineration or approved chemical degradation .

Advanced Research Questions

Q. How should in vitro studies be designed to evaluate this compound’s β2-adrenergic receptor agonist activity?

Methodological Answer:

- Cell Lines: Use HEK-293 or CHO cells stably transfected with human β2-adrenergic receptors.

- Assay Type: cAMP accumulation assays with fluorescence or luminescence detection (e.g., HitHunter® cAMP XS+ Assay).

- Control Compounds: Include non-deuterated Mabuterol and selective β2 antagonists (e.g., ICI-118,551) to validate receptor specificity.

- Data Analysis: Calculate EC50 values using nonlinear regression (e.g., GraphPad Prism) and compare potency between deuterated and non-deuterated forms .

Q. What experimental approaches resolve contradictory data in deuterium kinetic isotope effect (KIE) studies for this compound?

Methodological Answer:

- In Vivo Pharmacokinetics (PK): Compare plasma half-life (t1/2), clearance, and bioavailability of Mabuterol-D9 vs. non-deuterated Mabuterol in rodent models.

- In Vitro Metabolism: Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation rates.

- KIE Calculation: , where and are metabolic rates of non-deuterated and deuterated forms, respectively. Contradictions may arise from incomplete deuteration or tissue-specific metabolism, requiring LC-MS/MS validation of deuterium retention .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to:

- Acidic/Basic Conditions: 0.1 M HCl or NaOH at 40°C for 24 hours.

- Oxidative Stress: 3% H2O2 at 25°C for 6 hours.

Q. What strategies mitigate batch-to-batch variability in deuterated standards like this compound?

Methodological Answer:

- Quality Control (QC): Implement LC-MS and NMR for each synthesis batch to confirm isotopic enrichment and chemical purity.

- Synthesis Optimization: Use deuterium gas (D2) or deuterated solvents (e.g., D2O) during key reaction steps (e.g., reductive deuteration).

- Certified Reference Materials (CRMs): Source CRMs from accredited providers to calibrate in-house standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.